molecular formula C22H22FN5O3 B2967539 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251607-94-9

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Cat. No.: B2967539
CAS No.: 1251607-94-9
M. Wt: 423.448
InChI Key: WMJYECPKBQZPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,4-disubstituted piperidines has been described in detail . The compounds are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .

Scientific Research Applications

Radioligand Development for PET Imaging

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide, due to its structural properties, has been explored in the development of radioligands for positron emission tomography (PET) imaging. Studies have focused on derivatives with high affinity for 5-HT receptors, aiming to enhance our understanding of serotonergic neurotransmission. For instance, the compound [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) has been extensively researched. This derivative is a 5-HT1A antagonist used in PET studies to investigate the serotonergic system in both animal models and humans, providing insights into its chemistry, radiochemistry, animal data, human data, toxicity, and metabolism (Plenevaux et al., 2000; Plenevaux et al., 2000).

Metabolite Identification and Transporter-Mediated Excretion

Further research on related compounds has led to the identification of metabolites and the investigation of transporter-mediated renal and hepatic excretion. For example, the study of the novel If channel inhibitor YM758 and its metabolites revealed significant insights into their renal and hepatic uptake transporters, which are crucial for understanding the drug's elimination process and its pharmacokinetic profile (Umehara et al., 2009).

Antimicrobial Activity

Compounds structurally related to this compound have also been synthesized and evaluated for their antimicrobial activities. For instance, some newly synthesized 1,2,4-triazole derivatives have shown good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking Studies

The exploration of benzimidazole derivatives bearing 1,2,4-triazole moieties as EGFR inhibitors through molecular docking studies highlights the potential of these compounds in cancer therapy. These studies provide valuable insights into the tautomeric properties, conformations, and anti-cancer mechanisms of these compounds, suggesting their significant role in developing novel cancer treatments (Karayel, 2021).

Future Directions

The future directions for this compound could involve further exploration of its core structure using chemistry approaches and biological screening, including in vivo studies . This could potentially yield important leads for the development of new antimalarial drugs .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJYECPKBQZPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.